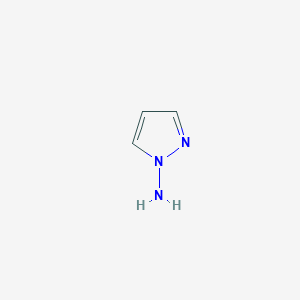

1H-pyrazol-1-amine

Description

BenchChem offers high-quality 1H-pyrazol-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazol-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-3-1-2-5-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIGEYYREVRXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473939 | |

| Record name | 1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3994-46-5 | |

| Record name | 1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1H-pyrazol-1-amine, a crucial heterocyclic building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and offers visualizations of the synthetic workflows.

Introduction

1H-Pyrazol-1-amine, an N-amino derivative of pyrazole, serves as a versatile precursor for the synthesis of a wide array of more complex molecular architectures. The presence of the exocyclic amino group on the pyrazole ring introduces a key nucleophilic center, enabling diverse functionalization pathways. This guide focuses on the practical synthesis of the parent 1H-pyrazol-1-amine, a foundational molecule for further derivatization.

Synthetic Approaches

The primary and most direct method for the synthesis of 1H-pyrazol-1-amine involves the N-amination of pyrazole. This can be effectively achieved using aminating agents such as hydroxylamine-O-sulfonic acid (HOSA). Alternative multistep sequences, while less direct for the parent compound, are prevalent for substituted aminopyrazoles and often involve the cyclization of suitably functionalized acyclic precursors.

N-Amination of Pyrazole

The direct N-amination of pyrazole is a straightforward and efficient method for the preparation of 1H-pyrazol-1-amine. Hydroxylamine-O-sulfonic acid is a commonly employed reagent for this transformation due to its commercial availability and reactivity.[1]

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazol-1-amine via N-Amination of Pyrazole with Hydroxylamine-O-Sulfonic Acid

This protocol is adapted from established procedures for the N-amination of heterocyclic compounds.[1]

Materials:

-

Pyrazole

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Potassium hydroxide (KOH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in water.

-

Reagent Addition: To the stirred solution, add a solution of potassium hydroxide (2.0 eq) in water. Subsequently, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 20 °C using an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrazol-1-amine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of 1H-pyrazol-1-amine and related N-substituted pyrazoles.

| Method | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Amination | Pyrazole | Hydroxylamine-O-sulfonic acid, KOH | Water | 100 | 4 | 60-70 | [1] |

| One-pot from Amine | 1-Phenylethan-1-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 80 | 1.5 | 38 | [2][3] |

| One-pot from Amine | 2,4,4-Trimethylpentan-2-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 38 | [2][3] |

| One-pot from Amine | Naphthalen-2-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 70 | [2] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthetic procedures.

Conclusion

The synthesis of 1H-pyrazol-1-amine via direct N-amination of pyrazole with hydroxylamine-O-sulfonic acid represents an efficient and direct route to this valuable building block. The provided protocol offers a reliable method for its preparation on a laboratory scale. For researchers and professionals in drug development, access to a robust synthesis of this foundational scaffold is critical for the exploration of new chemical space and the development of novel therapeutic agents. Further optimization of reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements.

References

An In-depth Technical Guide to the Chemical Properties of 1H-pyrazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1H-pyrazol-1-amine (CAS RN: 3994-46-5), a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. Due to a notable scarcity of experimentally determined data for the parent compound, this guide presents a combination of predicted properties for 1H-pyrazol-1-amine, alongside established experimental data for its foundational analogue, pyrazole, to offer a comparative physicochemical context. The guide includes a summary of key physical and spectral properties, general synthetic strategies, and an exploration of the reactivity of the N-aminopyrazole scaffold. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyrazole-based compounds.

Introduction

Pyrazole and its derivatives are a critically important class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group directly onto a ring nitrogen atom, as in 1H-pyrazol-1-amine, significantly modulates the electronic properties and reactivity of the pyrazole core, offering unique opportunities for synthetic diversification and the development of novel bioactive molecules. 1-Aminopyrazoles are recognized as valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant medicinal interest.

Despite its potential as a versatile building block, 1H-pyrazol-1-amine itself is not extensively characterized in the scientific literature. This guide consolidates the available information on its properties, drawing from computational predictions and data from analogous compounds to provide a robust foundational understanding for researchers in the field.

Physicochemical Properties

Detailed experimental data for 1H-pyrazol-1-amine is limited. The following tables summarize the available predicted data for 1H-pyrazol-1-amine and the experimentally determined properties of the parent heterocycle, pyrazole, for comparative purposes.

Table 1: General and Predicted Physical Properties of 1H-pyrazol-1-amine

| Property | Value | Source |

| CAS Registry Number | 3994-46-5 | - |

| Molecular Formula | C₃H₅N₃ | - |

| Molecular Weight | 83.09 g/mol | - |

| Boiling Point (Predicted) | 209.8 °C at 760 mmHg | Various Suppliers |

| Density (Predicted) | 1.299 g/cm³ | Various Suppliers |

| Refractive Index (Predicted) | 1.630 | Various Suppliers |

| Flash Point (Predicted) | 80.7 °C | Various Suppliers |

Table 2: Experimental Physical Properties of Pyrazole (CAS RN: 288-13-1)

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂ | - |

| Molecular Weight | 68.08 g/mol | - |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 186-188 °C | [2] |

| pKa (for protonation) | 2.49 | - |

| pKa (for deprotonation) | 14.21 | - |

| Solubility | Soluble in water, ethanol, diethyl ether, and benzene | - |

Spectral Data

No experimentally obtained spectra for 1H-pyrazol-1-amine were found in the reviewed literature. However, a computational study has reported the calculated NMR chemical shifts for 1-amino-1H-pyrazole. For a comparative reference, the experimental spectral data for pyrazole is provided.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-pyrazol-1-amine

| Nucleus | Predicted Chemical Shift (ppm) | Source |

| ¹H NMR | Data from computational studies suggest specific shifts, but a publicly available, comprehensive dataset is not available. | [3] |

| ¹³C NMR | Data from computational studies suggest specific shifts, but a publicly available, comprehensive dataset is not available. | [3] |

| ¹⁵N NMR | Data from computational studies suggest specific shifts, but a publicly available, comprehensive dataset is not available. | [3] |

Table 4: Experimental ¹H and ¹³C NMR Spectral Data for Pyrazole

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent | Source |

| ¹H NMR | 7.61 | t | 2.1 Hz | CCl₄ | [2] |

| 6.31 | t | 2.1 Hz | CCl₄ | [2] | |

| 12.64 | br s | - | CCl₄ | [2] | |

| ¹³C NMR | 134.3 | - | - | CDCl₃ | [2] |

| 105.2 | - | - | CDCl₃ | [2] |

Synthesis and Reactivity

General Synthetic Approach

One common approach involves the use of hydroxylamine-O-sulfonic acid (HOSA) or related reagents in the presence of a base. The pyrazole anion, formed by deprotonation of the N-H proton, acts as a nucleophile, attacking the aminating agent to form the N-N bond.

Figure 1: General workflow for the N-amination of pyrazole.

Reactivity of the 1-Aminopyrazole Scaffold

The 1-aminopyrazole system exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

-

Nucleophilicity: The exocyclic amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.

-

Basicity: The pyridine-like N2 atom of the pyrazole ring imparts basic properties to the molecule.

-

Cyclocondensation Reactions: 1-Aminopyrazoles are key precursors for the synthesis of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines.

-

Electrophilic Substitution: The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, although the reactivity is influenced by the presence of the N-amino group.

Experimental Protocols (General Methodologies)

As no specific experimental protocol for 1H-pyrazol-1-amine was found, a general procedure for the N-amination of pyrazoles is described below. This should be considered a representative method that may require optimization for the specific synthesis of the parent compound.

General Protocol for N-Amination of Pyrazole:

-

Reaction Setup: A solution of pyrazole in a suitable solvent (e.g., aqueous potassium carbonate solution) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Aminating Agent: An aqueous solution of the electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid, is added dropwise to the stirred pyrazole solution at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or distillation, to afford the desired 1-aminopyrazole.

Applications in Research and Drug Development

The pyrazole core is a well-established pharmacophore found in a wide array of approved drugs.[4] The introduction of an N-amino group provides a handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening. The resulting fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, have demonstrated a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. Therefore, 1H-pyrazol-1-amine represents a valuable, albeit under-characterized, starting material for the discovery of new therapeutic agents.

Conclusion

1H-pyrazol-1-amine is a fundamental heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization of this molecule is currently lacking in the public domain, this guide provides a consolidated overview of its predicted properties, general synthetic approaches, and reactivity. By leveraging this information and drawing comparisons with the well-characterized parent pyrazole, researchers can better anticipate the behavior of 1H-pyrazol-1-amine in their synthetic endeavors and utilize it as a key building block for the development of novel, biologically active compounds. Further experimental investigation into the properties and reactivity of this compound is warranted and would be a valuable contribution to the field.

References

An In-depth Technical Guide to 1H-Pyrazol-1-amine and its Isomeric Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1H-pyrazol-1-amine, focusing on its chemical identity, and expands upon the synthesis, properties, and applications of its closely related and more extensively studied isomers, 3-aminopyrazole and 5-aminopyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active molecules, demonstrating applications in oncology, inflammation, and infectious diseases.[3][4] This guide aims to furnish researchers and drug development professionals with detailed technical information to facilitate further investigation and application of these important heterocyclic compounds.

Chemical Identity and Physicochemical Properties of 1H-Pyrazol-1-amine

1H-pyrazol-1-amine is a distinct isomer within the aminopyrazole family, characterized by the amino group substitution on the nitrogen atom at the 1-position of the pyrazole ring. While specific experimental data for this isomer is limited in publicly accessible literature, its fundamental properties can be inferred from its structure.

Table 1: Physicochemical Properties of 1H-Pyrazol-1-amine and its Isomers

| Property | 1H-Pyrazol-1-amine | 1H-Pyrazol-3-amine | 1H-Pyrazol-5-amine |

| CAS Number | 3994-46-5 | 1820-80-0 | 930-43-8 |

| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol | 83.09 g/mol | 83.09 g/mol |

| Appearance | Not specified | Crystalline solid | Crystalline solid |

| Boiling Point | Not specified | Not specified | Not specified |

| Melting Point | Not specified | 36-40 °C | 110-114 °C |

| Solubility | Not specified | Soluble in water | Soluble in water |

Note: Data for 1H-Pyrazol-3-amine and 1H-Pyrazol-5-amine are more readily available and are provided for comparative purposes.

Synthesis of Aminopyrazoles: Experimental Protocols

The synthesis of aminopyrazoles can be achieved through various routes. Due to the limited specific literature on the synthesis of 1H-pyrazol-1-amine, this section details common and effective methods for the preparation of the isomeric 3-aminopyrazoles and 5-aminopyrazoles, which serve as representative examples.

General Synthesis of 5-Aminopyrazoles

A prevalent method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.

Experimental Protocol: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a green and efficient synthesis methodology.[1]

-

Materials:

-

Benzaldehyde derivative (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Layered double hydroxide (LDH)-based nano-catalyst (0.05 g)

-

Ethanol/Water (1:1 v/v) solvent mixture (1 mL)

-

-

Procedure:

-

In a test tube, combine the benzaldehyde derivative, malononitrile, phenylhydrazine, and the LDH-based nano-catalyst.

-

Add the ethanol/water solvent mixture.

-

Stir the reaction mixture at 55 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1). The reaction is typically complete within 15-30 minutes.

-

Upon completion, the product can be isolated through filtration and purified by recrystallization.

-

DOT Script for the General Synthesis of 5-Aminopyrazoles

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation of synthesized compounds. Below are representative spectroscopic data for aminopyrazole derivatives.

Table 2: Representative Spectroscopic Data for Aminopyrazole Derivatives

| Technique | Derivative | Key Signals | Reference |

| ¹H NMR | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | δ 7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H) (in DMSO-d6) | [1] |

| ¹³C NMR | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | δ 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 (in DMSO-d6) | [1] |

| FT-IR | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | ν (cm⁻¹): 3450, 3313, 3195 (N-H stretching), 2209 (C≡N stretching), 1637 (C=C stretching) | [1] |

| Mass Spec. | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | m/z (%): 271 (86) [M+], 256 (100) | [5] |

Applications in Drug Discovery and Development

Aminopyrazole derivatives are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities. They have been investigated as inhibitors of various kinases, including FGFR, and as potential treatments for inflammatory diseases and cancer.[6][7]

Kinase Inhibition

Many aminopyrazole-based compounds have been designed and synthesized as potent kinase inhibitors. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6]

DOT Script for the Role of Aminopyrazoles in Kinase Inhibition

Anti-inflammatory Activity

Certain 1H-pyrazol-3-amine derivatives have been identified as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[7] This highlights the potential of aminopyrazoles in the development of treatments for inflammatory diseases.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling aminopyrazoles. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage information. In general, these compounds should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.

Conclusion

1H-pyrazol-1-amine, along with its isomers, represents a valuable class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for 1H-pyrazol-1-amine itself is not as prevalent, the extensive research on 3- and 5-aminopyrazoles provides a strong foundation for understanding the chemistry and biological applications of this compound family. The synthetic versatility and diverse biological activities of aminopyrazoles ensure their continued importance as scaffolds for the development of novel therapeutic agents. Further research into the specific properties and reactivity of 1H-pyrazol-1-amine is warranted to fully explore its potential.

References

- 1. rsc.org [rsc.org]

- 2. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure and Chemistry of 1H-Pyrazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazol-1-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural features, physicochemical properties, synthesis, and characterization of 1H-pyrazol-1-amine, with a focus on data relevant to researchers and professionals in drug development. While data on the unsubstituted parent compound is limited, this guide draws upon extensive research on its substituted analogues to provide a thorough and practical resource.

Core Structure and Physicochemical Properties

The fundamental structure of 1H-pyrazol-1-amine consists of a pyrazole ring with an amino group attached to the N1 position. The pyrazole ring itself is a planar, π-electron-rich aromatic system. The two nitrogen atoms within the ring are of a "pyrrole-type" (N1) and a "pyridine-type" (N2).[1] This arrangement influences the molecule's basicity and acidity. Pyrazole is a weak base (pKa = 2.52) and a very weak acid (pKa = 14.21).[1] The introduction of an amino group at the N1 position is expected to influence these properties.

Molecular Geometry

Table 1: Representative Crystallographic Data for a Substituted Pyrazole Amine (5-Chloro-1-phenyl-1H-pyrazol-4-amine) [2]

| Parameter | Value |

| Molecular Formula | C₉H₈ClN₃ |

| Molecular Weight | 193.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8926 (6) |

| b (Å) | 9.9679 (13) |

| c (Å) | 22.617 (2) |

| β (°) | 92.795 (11) |

| Volume (ų) | 876.52 (19) |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of 1H-pyrazol-1-amine and its derivatives.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of pyrazole derivatives. The chemical shifts of the protons and carbons in the pyrazole ring are influenced by the nature and position of substituents.

Table 2: Predicted and Experimental NMR Data for Pyrazole and its Derivatives

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| 1H-Pyrazole | ¹H | H3, H5 | 7.6 | CDCl₃ | [3] |

| H4 | 6.3 | CDCl₃ | [3] | ||

| 3,5-Dimethylpyrazole | ¹H | H4 | 5.76 | CDCl₃ | [4] |

| CH₃ | 2.21 | CDCl₃ | [4] | ||

| ¹³C | C4 | 104.8 | CH₂Cl₂ | [4] | |

| C3, C5 | 145.3 | CH₂Cl₂ | [4] | ||

| CH₃ | 12.9 | CH₂Cl₂ | [4] | ||

| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | ¹H & ¹³C | - | DFT calculations performed | CDCl₃ | [5] |

IR spectroscopy provides information about the functional groups present in a molecule. For pyrazole amines, characteristic absorption bands are expected for N-H stretching, C=N stretching of the pyrazole ring, and aromatic C-H stretching. In N-substituted secondary amine derivatives, N-H stretching vibrations are typically observed in the range of 3396–3124 cm⁻¹.[6]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides mass spectrometry data for various substituted pyrazole amines, such as 1,3,5-trimethyl-1H-pyrazol-4-amine and 1H-pyrazol-5-amine, 3-methyl-1-phenyl-.[7]

Synthesis of 1H-Pyrazol-1-amines

The synthesis of N-substituted pyrazoles often involves the reaction of a primary amine with a 1,3-dicarbonyl compound and an aminating agent. While a specific protocol for the parent 1H-pyrazol-1-amine is not detailed in the reviewed literature, a general methodology can be inferred from the synthesis of its derivatives.

General Experimental Protocol for N-Substituted Pyrazoles

A common synthetic route involves the condensation of a primary amine with a β-diketone, such as 2,4-pentanedione, in the presence of an aminating agent like O-(4-nitrobenzoyl)hydroxylamine in a solvent such as DMF.[2][8] The reaction is typically heated to facilitate cyclization and formation of the pyrazole ring.

Proposed Experimental Workflow for Synthesis and Characterization

Caption: Proposed experimental workflow for the synthesis and characterization of 1H-pyrazol-1-amine.

Logical Relationships in Spectroscopic Characterization

The structural elucidation of 1H-pyrazol-1-amine relies on the combined interpretation of data from various spectroscopic techniques. Each method provides complementary information that, when considered together, allows for an unambiguous assignment of the molecular structure.

Diagram of Spectroscopic Data Integration

Caption: Logical flow for the integration of spectroscopic data to confirm the structure of 1H-pyrazol-1-amine.

Applications in Drug Development

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[9][10] The 1H-pyrazol-1-amine scaffold serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to functionalize the pyrazole ring and the exocyclic amino group allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and characterization of 1H-pyrazol-1-amine, drawing upon data from its numerous substituted derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds. The provided tables summarizing key data and the diagrams illustrating experimental and logical workflows offer a practical framework for the synthesis and analysis of novel pyrazole-based molecules. Further research into the unsubstituted 1H-pyrazol-1-amine is warranted to fully elucidate its properties and potential applications.

References

- 1. ijpsr.info [ijpsr.info]

- 2. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Weight of 1H-pyrazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 1H-pyrazol-1-amine, a heterocyclic organic compound of interest in chemical synthesis and pharmaceutical development. This document includes detailed information on its molecular properties, experimental protocols for its characterization, and an exploration of the biological significance of the broader N-aminopyrazole class of compounds.

Core Molecular Data

1H-pyrazol-1-amine, with the CAS number 3994-46-5, is a distinct isomer of aminopyrazole where the amino group is substituted on one of the nitrogen atoms of the pyrazole ring.[1][2][3] This structural feature differentiates it from its isomers, such as 1H-pyrazol-3-amine, 1H-pyrazol-4-amine, and 1H-pyrazol-5-amine, where the amino group is attached to a carbon atom of the ring.

Quantitative Molecular Weight Summary

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, quantitative analysis, and the interpretation of mass spectrometry data. The table below summarizes the key molecular weight-related data for 1H-pyrazol-1-amine.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ | [1][2][3] |

| Average Molecular Weight | 83.09 g/mol | [1][2][3] |

| Monoisotopic Mass | 83.048347172 Da |

Note: The monoisotopic mass is calculated based on the mass of the most abundant isotopes of the constituent elements (¹²C, ¹H, and ¹⁴N).

Experimental Determination of Molecular Weight

The precise determination of a compound's molecular weight is a critical step in its characterization. High-resolution mass spectrometry is the primary technique employed for this purpose. Below is a generalized experimental workflow for the determination of the molecular weight of a novel or synthesized compound like 1H-pyrazol-1-amine.

Caption: A flowchart illustrating the key steps in determining the molecular weight of a compound using mass spectrometry.

Detailed Experimental Protocols

While specific experimental data for 1H-pyrazol-1-amine is not widely published, the following protocols for related N-substituted pyrazoles can be adapted for its synthesis and characterization.

Protocol 1: Synthesis of N-Substituted Pyrazoles

This protocol is adapted from methodologies for the synthesis of N-substituted pyrazoles from primary amines.

-

Reaction Setup: In a dry reaction vessel, combine the primary amine (or hydrazine for N-amination) with a suitable pyrazole precursor (e.g., a 1,3-dicarbonyl compound) in a solvent such as dimethylformamide (DMF).

-

Reagents: Add a coupling agent and an aminating agent, for example, O-(4-nitrobenzoyl)hydroxylamine.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified duration (e.g., 1.5-4 hours).

-

Workup: After the reaction is complete, cool the mixture and perform an appropriate workup, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Purification: Purify the crude product using column chromatography on silica gel or neutral alumina with a suitable eluent system (e.g., hexane-ethyl acetate).

Protocol 2: Characterization by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound (1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion.

-

Data Analysis: Determine the monoisotopic mass from the most abundant peak in the isotopic cluster of the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, which should correspond to C₃H₅N₃ for 1H-pyrazol-1-amine.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons on the pyrazole ring and the amino group. This will help confirm the structure and purity of the compound.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical environments, further confirming the molecular structure.

Biological Context and Signaling Pathways

While specific biological activities for 1H-pyrazol-1-amine are not extensively documented, the broader class of aminopyrazoles and N-substituted pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Derivatives of aminopyrazoles have been investigated for their potential as:

-

Anticancer Agents: Many pyrazole-containing compounds have shown antiproliferative activity.[4][5] They can exert their effects by inhibiting various kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs) and VEGFR-2.[4] Some substituted pyrazoles have been shown to target apoptotic pathways by inhibiting Bcl-2, a key regulator of apoptosis, and inducing DNA damage in cancer cells.[6][7]

-

Anti-inflammatory Agents: Certain pyrazole derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of p38 MAPK.[8]

-

Antimicrobial Agents: Aminopyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[9]

The diagram below illustrates a simplified representation of how N-substituted pyrazoles can interfere with cellular signaling pathways.

Caption: A diagram showing the potential inhibitory and modulatory effects of N-substituted pyrazoles on key cellular signaling pathways.

Research into N-substituted pyrazoles has indicated their potential to inhibit the MAPK and PI3K signaling pathways.[2] These pathways are crucial for cell proliferation and survival, and their dysregulation is a hallmark of many cancers. By inhibiting these pathways, N-substituted pyrazoles can potentially halt cancer cell growth. Furthermore, their ability to modulate apoptotic pathways can lead to the induction of programmed cell death in malignant cells.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 9. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1H-Pyrazol-1-amine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, lending itself to a wide array of biological activities. Among the various classes of pyrazole derivatives, those featuring an amino group directly attached to one of the ring's nitrogen atoms, specifically the 1H-pyrazol-1-amine moiety, have garnered significant interest for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1H-pyrazol-1-amine derivatives, with a focus on their antimicrobial and anticancer properties.

Synthesis of 1H-Pyrazol-1-amine Derivatives

The synthesis of the 1H-pyrazol-1-amine core and its derivatives can be achieved through several synthetic routes. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. Specifically for N-aminopyrazoles, the reaction utilizes hydrazine hydrate or substituted hydrazines reacting with suitable precursors.

One general synthetic approach involves the cyclocondensation of β-ketonitriles with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 3-amino-1H-pyrazole. While this provides a C-aminopyrazole, further modifications can lead to N-amino derivatives.

A more direct route to N-substituted pyrazoles involves the reaction of various β-diketone derivatives with hydrazine hydrate in a suitable solvent like ethanol at reflux temperatures. This classic Knorr pyrazole synthesis and its modifications allow for the introduction of a variety of substituents on the pyrazole ring.[1] For the specific synthesis of 1-aminopyrazoles, specialized hydrazine precursors are often required.

The synthesis of N-acyl pyrazole derivatives, a related class with significant biological activity, can be achieved through direct acylation of the pyrazole ring using acid chlorides or through cyclocondensation reactions involving carbohydrazide derivatives and carbonyl compounds.[2]

dot

Caption: General workflow for the synthesis of 1H-pyrazol-1-amine derivatives.

Antimicrobial Activity

Derivatives of the pyrazole scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][4] While much of the research has focused on C-aminopyrazoles, the N-amino analogues also exhibit promising antimicrobial potential.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were screened for their antimicrobial activity, with some compounds showing promising results against various bacterial species.[5] Another study on pyrazole-1-carbothiohydrazide derivatives revealed that certain hydrazones exhibited remarkable antibacterial activities, with some compounds showing minimum inhibitory concentration (MIC) values in the range of 62.5–125 µg/mL against tested bacteria.[6]

The mechanism of antibacterial action for pyrazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[7]

Antifungal Activity

Pyrazole derivatives have also been investigated for their antifungal properties. Some pyrazole-1-carbothiohydrazide derivatives have shown potent antifungal activity, with MIC values as low as 2.9–7.8 µg/mL against certain fungal strains.[6] The antifungal mechanism may involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes.

Table 1: Antimicrobial Activity of Selected Aminopyrazole Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide hydrazones | Bacteria | 62.5 - 125 | [6] |

| Pyrazole-1-carbothiohydrazide hydrazones | Fungi | 2.9 - 7.8 | [6] |

| 3-Aminopyrazole derivative | S. aureus & E. coli | Zone of inhibition: 15 mm | [8] |

| 5-Aminopyrazole derivative | B. subtilis | Zone of inhibition: 7.3 mm | [8] |

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[9][10] The structural modifications on the pyrazole ring play a crucial role in determining their potency and selectivity.

Cytotoxicity against Cancer Cell Lines

A variety of 1H-pyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity. For example, a novel pyrazole derivative, PTA-1, exhibited potent cytotoxicity against a panel of different cancer cell lines, with CC50 values as low as 0.17 µM against A549 lung adenocarcinoma cells.[11] Another study on 1-aryl-1H-pyrazole-fused curcumin analogues showed that several compounds exhibited potential growth inhibition against MDA-MB-231 and HepG2 cancer cell lines with IC50 values in the low micromolar range.[6]

Table 2: Anticancer Activity of Selected 1H-Pyrazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/CC50 in µM) | Reference |

| Pyrazole Derivative (PTA-1) | A549 (Lung) | 0.17 | [11] |

| Pyrazole Derivative (PTA-1) | Jurkat (Leukemia) | 0.32 | [11] |

| Pyrazole Derivative (PTA-1) | MDA-MB-231 (Breast) | 0.93 | [11] |

| 1-Aryl-1H-pyrazole-fused curcumin analogue | MDA-MB-231 (Breast) | 2.43 - 7.84 | [6] |

| 1-Aryl-1H-pyrazole-fused curcumin analogue | HepG2 (Liver) | 4.98 - 14.65 | [6] |

| Diphenyl-1H-pyrazole, L2 | CFPAC-1 (Pancreatic) | 61.7 | [10] |

| Diphenyl-1H-pyrazole, L3 | MCF-7 (Breast) | 81.48 | [10] |

Mechanism of Anticancer Action

The anticancer mechanisms of pyrazole derivatives are diverse and often target key cellular processes involved in cancer progression. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11] For instance, the pyrazole derivative PTA-1 was found to induce apoptosis and cell cycle arrest at the G2/M phase in MDA-MB-231 cells.[11]

Furthermore, some pyrazole derivatives act as enzyme inhibitors, targeting kinases that are often dysregulated in cancer. For example, certain aminopyrazole derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell proliferation and survival.[8] The inhibition of tubulin polymerization is another mechanism by which some pyrazole derivatives exert their anticancer effects, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[11]

dot

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Broad-Spectrum Bactericidal Activity of a Nanotechnologically Manipulated Novel Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Applications of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile biological activities have led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the pharmacological applications of pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel pyrazole-based therapeutics.

Anticancer Applications

Pyrazole derivatives have demonstrated significant potential in oncology, with several compounds approved for clinical use and many more in various stages of development. Their anticancer effects are often attributed to their ability to inhibit key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

Kinase Inhibition

A primary mechanism through which pyrazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. Several pyrazole-based compounds have been identified as potent CDK inhibitors. For instance, compounds have been developed that show significant inhibitory activity against CDK2/cyclin A2, a key complex for the G1/S phase transition.[1][2]

The JAK/STAT signaling pathway is critical for cytokine-mediated cell survival and proliferation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole-containing compounds like Ruxolitinib are potent JAK inhibitors used in the treatment of myelofibrosis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| CDK Inhibitors | ||||

| Compound 9 | HCT-116 (Colon) | CDK2/cyclin A2 | 0.96 | [1][2] |

| Compound 7d | HCT-116 (Colon) | CDK2/cyclin A2 | 1.47 | [1] |

| Compound 7a | HCT-116 (Colon) | CDK2/cyclin A2 | 2.0 | [1] |

| Compound 4 | HCT-116 (Colon) | CDK2/cyclin A2 | 3.82 | [1][2] |

| Aurora Kinase Inhibitors | ||||

| Compound 6 | HCT116 (Colon) | Aurora A | 0.39 | [3] |

| Compound 6 | MCF7 (Breast) | Aurora A | 0.46 | [3] |

| Compound 7 | A549 (Lung) | Aurora A/B | 0.487 | [3] |

| Compound 7 | HT29 (Colon) | Aurora A/B | 0.381 | [3] |

| EGFR Inhibitors | ||||

| Compound 24 | A549 (Lung) | EGFR | 8.21 | [4] |

| Compound 24 | HCT116 (Colon) | EGFR | 19.56 | [4] |

| Compound 22 | MCF7 (Breast) | EGFR | 2.82 | [4] |

| Compound 23 | A549 (Lung) | EGFR | 3.91 | [4] |

| Other Kinase Inhibitors | ||||

| Ilginatinib | - | JAK2 | 0.00072 | [5] |

| Prexasertib | - | CHK1 | <0.001 | [5] |

| Tubulin Polymerization Inhibitors | ||||

| Compound 12 | MDA-MB231 (Breast) | Tubulin | 3.64 | [4] |

| Compound 13 | HepG2 (Liver) | Tubulin | 4.87 | [4] |

| Compound 14 | MDA-MB231 (Breast) | Tubulin | 4.21 | [4] |

| Miscellaneous | ||||

| Lonazolac analog 8g | HeLa (Cervical) | Tubulin, 5-LOX, iNOS | 2.41 | [6] |

| Lonazolac analog 8g | HCT-116 (Colon) | Tubulin, 5-LOX, iNOS | 2.41 | [6] |

| Lonazolac analog 8g | RPMI-8226 (Myeloma) | Tubulin, 5-LOX, iNOS | 3.34 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrazole compounds on cancer cell lines using the MTT assay.[6][7][8]

Objective: To determine the IC50 value of a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test pyrazole compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

-

Anti-inflammatory Applications

Pyrazole derivatives have a long history as anti-inflammatory agents, with some of the earliest synthetic drugs belonging to this class. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Many pyrazole-containing compounds, such as Celecoxib, are selective COX-2 inhibitors.[9]

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro COX inhibitory activity of selected pyrazole derivatives.

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | >1000 | 19.87 | >50.3 | [9] |

| 3b | 876.1 | 39.43 | 22.21 | [9] |

| 4a | 879.1 | 61.24 | 14.35 | [9] |

| 5b | 676.7 | 38.73 | 17.47 | [9] |

| 5e | 512.7 | 39.14 | 13.10 | [9] |

| Celecoxib | 260 | 32 | 8.13 | [9] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method for determining the COX-1 and COX-2 inhibitory activity of pyrazole compounds using a commercially available assay kit.[10]

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX assay buffer

-

COX probe (fluorogenic substrate)

-

COX cofactor solution

-

Arachidonic acid (substrate)

-

Test pyrazole compounds dissolved in DMSO

-

Known selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

-

Assay Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

Diluted COX Cofactor

-

COX Probe

-

-

Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and positive controls (known inhibitors).

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole compounds are diverse and not as well-defined as their anticancer and anti-inflammatory actions. However, some proposed mechanisms include:

-

Inhibition of essential enzymes: Pyrazoles may target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of cell membrane integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

| Compound ID | S. aureus (MRSA) | E. coli | C. albicans | A. fumigatus | Reference |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||

| Pyrazole derivative 21a | 62.5 | 125 | 2.9 | 7.8 | [11][12] |

| Pyrazoline 9 | 4 | >128 | - | - | [11][13] |

| Pyrano[2,3-c] pyrazole 5c | 6.25 | 6.25 | - | - | [11] |

| Standard Drugs | |||||

| Chloramphenicol | >125 | >125 | - | - | [11][12] |

| Ciprofloxacin | - | <1 | - | - | [11] |

| Clotrimazole | - | - | >7.8 | >7.8 | [11][12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.[14]

Objective: To determine the MIC of a test compound against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test pyrazole compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic or antifungal drug

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

-

Inoculation:

-

Add a standardized volume of the inoculum to each well containing the diluted compound.

-

Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + solvent).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the absorbance can be read using a microplate reader to determine the concentration that inhibits a certain percentage of growth (e.g., MIC90).

-

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. Its versatility allows for the synthesis of a diverse range of compounds with potent and selective activities against various pharmacological targets. The information presented in this technical guide highlights the significant progress made in understanding the anticancer, anti-inflammatory, and antimicrobial applications of pyrazole derivatives. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective medicines.

References

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 14. benchchem.com [benchchem.com]

Synthesis of 1H-Pyrazol-1-amine Derivatives

An In-depth Technical Guide to 1H-Pyrazol-1-amine Chemistry and Its Applications in Drug Discovery

The 1H-pyrazol-1-amine scaffold is a privileged heterocyclic structure that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. Aminopyrazoles, as a broader class, are recognized for their versatile biological activities, serving as the core of numerous compounds with anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the therapeutic applications of 1H-pyrazol-1-amine and its derivatives, with a focus on their role as kinase inhibitors.

The synthesis of N-substituted pyrazoles, including 1-aminopyrazole derivatives, typically involves the construction of the pyrazole ring from acyclic precursors. A prominent method is the electrophilic amination of a primary amine to form a hydrazine intermediate, which then undergoes a condensation reaction with a 1,3-dicarbonyl compound.[4][5][6] This approach is advantageous as it utilizes the primary amine as the limiting reagent and employs simple, commercially available starting materials.[4][5]

Another widely used strategy involves the reaction of aryl hydrazines with α-cyanoketones or related precursors, often facilitated by microwave irradiation to reduce reaction times and improve efficiency.[7][8]

General Experimental Protocol: One-Pot Synthesis from Primary Amines

A one-pot synthesis of N-substituted pyrazoles can be achieved through the electrophilic amination of primary amines followed by cyclization.[6] This method avoids the isolation of the often unstable hydrazine intermediate.

Materials:

-

Primary amine (e.g., aniline, benzylamine) (1.0 mmol)

-

Diethylketomalonate-derived oxaziridine (1.1 mmol)

-

Dichloromethane (CH₂Cl₂) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

1,3-diketone (e.g., 2,4-pentanedione) (1.2 mmol)

Procedure:

-

The primary amine (1.0 mmol) is dissolved in CH₂Cl₂.

-

The solution is cooled, and the oxaziridine reagent (1.1 mmol) is added. The reaction is stirred until the amine is consumed (monitored by TLC).

-

The reaction mixture is washed with saturated aqueous NaHCO₃ to remove the diethyl ketomalonate byproduct. The aqueous layer is separated.

-

The organic layer is dried over solid MgSO₄.

-

Trifluoroacetic acid (TFA) is added to facilitate the deprotection of the intermediate N-Boc hydrazine (if applicable).

-

The 1,3-diketone (1.2 mmol) is added to the mixture.

-

The reaction is stirred at room temperature or heated as required until the pyrazole formation is complete.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the N-substituted pyrazole.[6]

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of N-substituted pyrazoles.

Table of Synthesis Examples

| Starting Amine | 1,3-Dicarbonyl | Product | Yield (%) | Reference |

| 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione | 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 38% | [9] |

| 1-Adamantylamine | 2,4-pentanedione | 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 42% | [9] |

| 1-Phenylethan-1-amine | 2,4-pentanedione | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole | 38% | [9] |

| Naphthalen-2-amine | 2,4-pentanedione | 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole | 70% | [4] |

| 4-Fluorophenylhydrazine HCl | 3-Aminocrotononitrile | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | 70-90% | [7][8] |

Biological Activities and Applications in Drug Development

Derivatives of 1H-pyrazol-1-amine are prominent in drug discovery due to their ability to act as versatile scaffolds, particularly as kinase inhibitors.[1] The pyrazole core can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, making it a privileged structure for inhibitor design.[10]

Kinase Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] Several aminopyrazole derivatives have been developed as potent CDK inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were designed as CDK2 inhibitors. The lead compound from this series, compound 15 , demonstrated a high potency for CDK2 with a Kᵢ of 0.005 µM and showed significant anti-proliferative activity across numerous cancer cell lines.[12] Mechanistic studies confirmed that this compound arrests the cell cycle in the S and G2/M phases and induces apoptosis.[12] Similarly, compound 8t , a 1H-pyrazole-3-carboxamide derivative, showed potent dual inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and CDKs (CDK2/4).[11]

Caption: Inhibition of CDK2 by a pyrazole derivative blocks Rb phosphorylation.

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death that contributes to inflammation.[13][14] The inhibition of RIPK1 kinase activity is a promising strategy for treating inflammatory diseases. A series of 1H-pyrazol-3-amine derivatives were developed as potent and selective RIPK1 inhibitors. The lead compound 44 exhibited low nanomolar activity against RIPK1 and demonstrated a protective effect against necroptosis in cellular models.[13][14] Furthermore, it showed significant therapeutic effects in in vivo models of systemic inflammation and inflammatory bowel disease, highlighting its potential as an orally available anti-inflammatory agent.[13]

Caption: Pyrazole derivatives can inhibit RIPK1, blocking necroptosis.

Quantitative Data on Biological Activity

| Compound Class | Target Kinase(s) | Activity Type | Value | Cell Line / Model | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Kᵢ | 0.005 µM | (Biochemical) | [12] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | - | GI₅₀ | 0.127-0.560 µM | 13 Cancer Cell Lines | [12] |

| 1H-pyrazole-3-carboxamide | FLT3 | IC₅₀ | 0.089 nM | (Biochemical) | [11] |

| 1H-pyrazole-3-carboxamide | CDK2 | IC₅₀ | 0.719 nM | (Biochemical) | [11] |

| 1H-pyrazole-3-carboxamide | CDK4 | IC₅₀ | 0.770 nM | (Biochemical) | [11] |

| 1H-pyrazole-3-carboxamide | - | IC₅₀ | 1.22 nM | MV4-11 (AML) | [11] |

| 1H-pyrazol-3-amine | RIPK1 | IC₅₀ | Low nM | (Biochemical) | [13][14] |

| 1-Methyl-1H-pyrazol-5-amine | Valsa mali | EC₅₀ | 0.64 mg/L | (Antifungal) | [15] |

| 1-Methyl-1H-pyrazol-5-amine | P. syringae | MIC₉₀ | 1.56 mg/L | (Antibacterial) | [15] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., CDK2/Cyclin E, RIPK1)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (1H-pyrazol-1-amine derivative) dissolved in DMSO

-

Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO only) and background (no kinase).

-

Add the kinase and substrate peptide solution to each well and briefly incubate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction plate at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.[11]

Conclusion

The 1H-pyrazol-1-amine scaffold and its aminopyrazole isomers are foundational structures in modern drug discovery. Their synthetic accessibility and favorable physicochemical properties make them ideal starting points for developing potent and selective inhibitors of various biological targets, most notably protein kinases. The successful development of aminopyrazole-based inhibitors for targets such as CDKs and RIPK1 in oncology and inflammation demonstrates the immense therapeutic potential of this chemical class. Future research will likely focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles, and exploring their application against a wider range of diseases.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of Aminopyrazoles in Organic Synthesis

Introduction

While 1H-pyrazol-1-amine is not a commonly documented reagent in organic synthesis, the broader class of aminopyrazoles, where the amino group is attached to a carbon atom of the pyrazole ring (positions 3, 4, or 5), are versatile and widely used building blocks.[1][2][3] These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.[4][5] This document provides detailed application notes and protocols for the use of aminopyrazoles in organic synthesis, with a focus on their application in the construction of fused heterocyclic systems, a cornerstone of many pharmaceutical compounds.

The primary applications of aminopyrazoles lie in their utility as binucleophiles, enabling the construction of fused ring systems. One of the most prominent applications is the synthesis of pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous kinase inhibitors and other therapeutic agents.[6][7][8][9][10]

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are synthesized through the condensation reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[9][11] This reaction is a powerful method for rapidly accessing complex heterocyclic structures.

Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a substituted pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-diketone.

Materials:

-

5-Amino-3-methyl-1-phenylpyrazole

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in 20 mL of glacial acetic acid.

-

Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.

Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis

| Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | 6 | 85 | [9] |

| 3-Amino-5-methyl-1H-pyrazole | Ethyl acetoacetate | Ethanol | 8 | 78 | [9] |

| 5-Amino-1H-pyrazole-4-carbonitrile | 2,4-Pentanedione | Acetic Acid | 5 | 92 | [8] |

| 3-Amino-1H-pyrazole | Dimethyl malonate | Methanol | 12 | 65 | [7] |

Application II: N-Aminopyrazoles in 1,3-Dipolar Cycloadditions

While less common, N-aminopyrazoles can potentially act as 1,3-dipoles in cycloaddition reactions after in-situ generation of a nitrile imine. This provides a route to fused pyrazole systems.[12] The reaction of a nitrile imine with a dipolarophile, such as an alkyne, yields a pyrazole ring.[13][14][15]